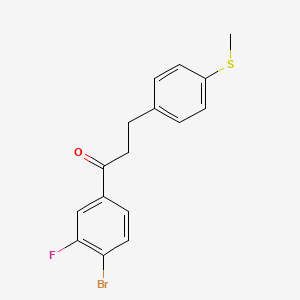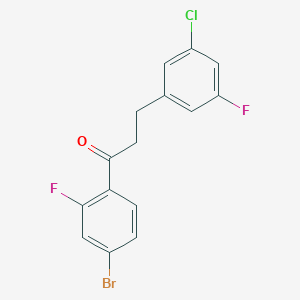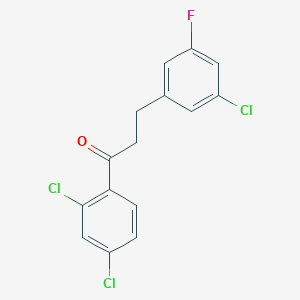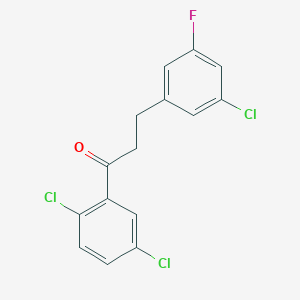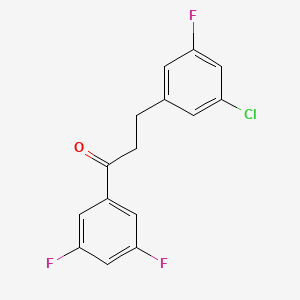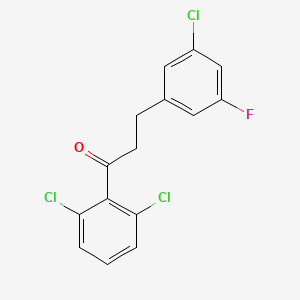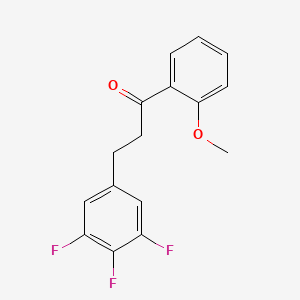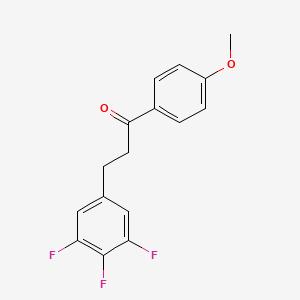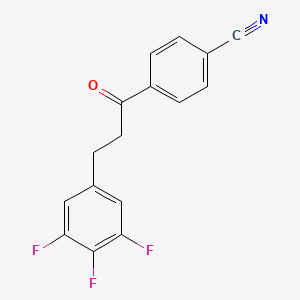![molecular formula C17H16O3S B1327987 [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone CAS No. 898760-02-6](/img/structure/B1327987.png)
[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Polymer Synthesis and Characterization : A study by Coskun et al. (1998) focused on synthesizing and characterizing poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] from glycidyl methacrylate and benzaldehyde. This polymer was analyzed using spectroscopic methods and thermal degradation studies, revealing insights into its stability and decomposition products (Coskun et al., 1998).
Crystal Structure and DFT Study : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT (Density Functional Theory) study of certain boric acid ester intermediates with benzene rings. This research provided detailed insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Biological Activities
Biological Activity of Derivatives : Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives and evaluated their herbicidal and insecticidal activities. This research contributes to understanding the potential agricultural applications of these compounds (Wang et al., 2015).
Antimicrobial Activity : Kumar et al. (2012) explored the synthesis of certain methanones and their antimicrobial activity. This study highlighted the potential of these compounds in combating microbial infections (Kumar et al., 2012).
Miscellaneous Applications
Chiral Ligand Building Block : A study by Thompson et al. (2003) synthesized a triphenyl analog of taddol, which could act as a chiral ligand building block for creating tuned taddol analogs. This research contributes to the field of asymmetric synthesis (Thompson et al., 2003).
Electrochemical and Electrochromic Properties : Hu et al. (2013) investigated the electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units. This research is significant for the development of electrochromic materials (Hu et al., 2013).
properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-21-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTRNUDDZFUMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645107 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-02-6 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

